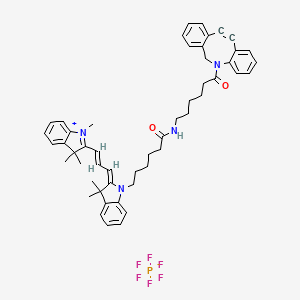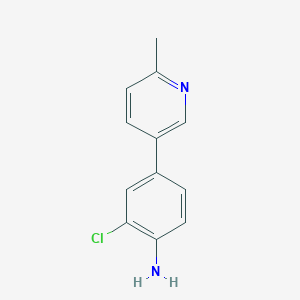
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine is an organic compound with the molecular formula C5H9N5. It is a derivative of triazine, a class of nitrogen-rich heterocyclic compounds. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine can be achieved through several methods. One common synthetic route involves the reaction of dimethylamine with cyanuric chloride under controlled conditions. The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at low temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals, resins, and coatings
Wirkmechanismus
The mechanism of action of 2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-dimethylamino-s-triazine
- 2-Dimethylamino-4-amino-s-triazine
- 6-Methyl-1,3,5-triazine-2,4-diamine
Uniqueness
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it valuable in various research and industrial contexts .
Eigenschaften
Molekularformel |
C5H9N5 |
|---|---|
Molekulargewicht |
139.16 g/mol |
IUPAC-Name |
2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H9N5/c1-6-4-8-3-9-5(7-2)10-4/h3H,1-2H3,(H2,6,7,8,9,10) |
InChI-Schlüssel |
XGESZDIYTMNBCS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=NC=N1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


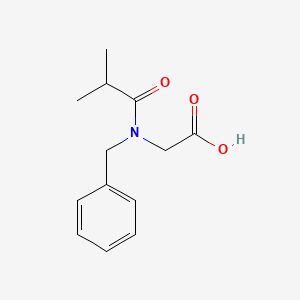
![N-[4-bromo-2-(hydroxymethyl)phenyl]methanesulfonamide](/img/structure/B13893247.png)
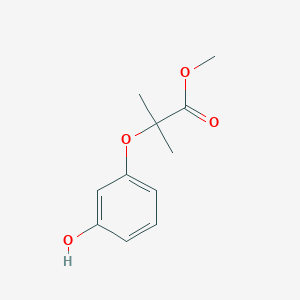
![7-methylsulfanyl-5H-thieno[3,2-c]pyridin-4-one](/img/structure/B13893271.png)
![4-[1-(1,1-dimethylethyl)hydrazinyl]Benzoic acid ethyl ester](/img/structure/B13893275.png)
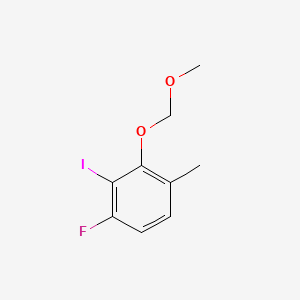
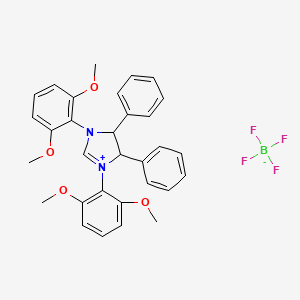
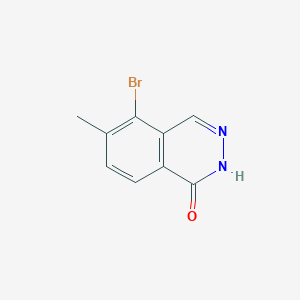
![N-[3-(dimethylamino)propyl]-2-nitro-1,3-benzenediamine](/img/structure/B13893290.png)
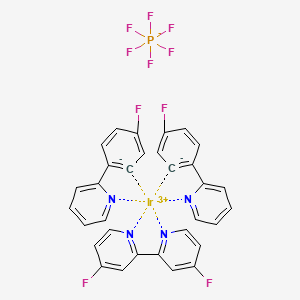

![Butyl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13893306.png)
